2-(2-Benzyloxazol-5-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-benzyl-1,3-oxazol-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-12(15)7-10-8-13-11(16-10)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDGYFVIUNFVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=C(O2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287042 | |
| Record name | 2-(Phenylmethyl)-5-oxazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956723-05-0 | |
| Record name | 2-(Phenylmethyl)-5-oxazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956723-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylmethyl)-5-oxazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Benzyloxazol 5 Yl Acetic Acid and Its Congeners
Carboxylic Acid Functionalization of Benzoxazole (B165842) Precursors
One approach to synthesizing the target molecule involves the functionalization of a benzoxazole precursor with a carboxylic acid group. This can be achieved through various methods, including the direct C-H carboxylation of a benzoxazole ring with carbon dioxide, although this can be challenging. researchgate.net
A more common strategy involves the use of a precursor that already contains a functional group that can be converted to a carboxylic acid. For example, a common synthetic route for similar compounds involves the reaction of a 2-mercaptobenzazole with a haloacetic acid, such as chloroacetic or bromoacetic acid, in the presence of a base. chemicalbook.comresearchgate.net
Introduction of the Benzyl (B1604629) Substituent
The benzyl group is typically introduced at the 2-position of the benzoxazole ring. This can be accomplished by using benzyl-containing starting materials in the initial cyclocondensation reaction. For instance, reacting a suitably substituted 2-aminophenol (B121084) with a derivative of phenylacetic acid would directly yield the desired scaffold. Another approach involves the reaction of 2-aminophenol with benzyl alcohol in the presence of an oxidant. rsc.org
The synthesis of a benzyl-hydroxybenzoxazole has been reported from an amide precursor using a mild Brønsted acid like pyridinium (B92312) p-toluenesulfonate (PPTSA) in dry toluene, which resulted in cleaner reactions and high yields. core.ac.uk
Advanced Synthetic Techniques and Reaction Optimization
Modern organic synthesis offers a plethora of techniques to construct the benzoxazole ring system efficiently. The primary approach involves the condensation and subsequent cyclization of a 2-aminophenol derivative with a suitable carboxylic acid or its equivalent. For the specific synthesis of 2-(2-benzyloxazol-5-yl)acetic acid, this would typically involve the reaction of 4-amino-3-hydroxyphenylacetic acid (or its ester) with phenylacetic acid or one of its activated forms.
Reaction optimization is crucial and often involves screening various catalysts, solvents, and temperature conditions to maximize yield and minimize reaction times. Recent advancements have focused on the development of greener and more sustainable protocols.
A wide array of catalytic systems has been developed to facilitate the synthesis of benzoxazoles, offering milder reaction conditions and improved efficiency over traditional methods that often require harsh dehydrating agents like polyphosphoric acid (PPA). These catalytic methods can be broadly categorized into metal-based and non-metal-based systems.
Metal-Based Catalysis:
Several transition metals have proven effective in catalyzing benzoxazole formation. Copper catalysts, such as copper iodide (CuI), are widely used. For instance, a combination of a Brønsted acid and CuI can effectively catalyze the cyclization of 2-aminophenols with β-diketones to yield 2-substituted benzoxazoles. Other metals like palladium and ruthenium have also been employed in various synthetic routes. Nickel(II) complexes of benzoyl hydrazones have been utilized as catalysts for the intramolecular cyclization of 2-aminophenol and aromatic aldehydes, providing high yields with low catalyst loading. acs.org
Acid Catalysis:
Brønsted and Lewis acids are commonly employed to promote the condensation and cyclization steps. Fluorophosphoric acid has been reported as a highly effective acid catalyst for the reaction of 2-aminophenols with aldehydes at room temperature. acs.org A significant advancement in this area is the use of reusable heterogeneous catalysts. For example, a Brønsted acidic ionic liquid gel (BAIL gel) has been shown to be a highly efficient and recyclable catalyst for the synthesis of benzoxazoles under solvent-free conditions, affording excellent yields. researchgate.netresearchgate.net Other solid acid catalysts, such as phosphotungstic acid, have also been used in solvent-free grinding methods, offering an environmentally benign approach.
Nanocatalysis and Green Catalysts:
In recent years, nanocatalysts have gained attention due to their high surface area and catalytic activity. Metal oxide-based catalysts, such as TiO2-ZrO2, have been used for the synthesis of 2-aryl benzoxazoles, offering short reaction times and high yields in green solvents like acetonitrile (B52724). acs.org Another innovative and green approach involves the use of waste materials like fly ash as a solid catalyst for the condensation of 2-aminophenols with aldehydes. nih.gov
Table 1: Comparison of Catalytic Methods for Benzoxazole Synthesis
| Catalyst System | Typical Substrates | Reaction Conditions | Advantages | Disadvantages |
| Metal-Based Catalysts | ||||
| Copper Iodide (CuI) & Brønsted Acid | 2-Aminophenols, β-Diketones | Acetonitrile, 80°C | Good yields, tolerates various functional groups. | May require inert atmosphere, potential for metal contamination. |
| Nickel(II) Complexes | 2-Aminophenol, Aromatic Aldehydes | DMF, 80°C | High yields, low catalyst loading. | Synthesis of the catalyst is an extra step. |
| TiO2-ZrO2 | 2-Aminophenol, Aromatic Aldehydes | Acetonitrile, 60°C | Green catalyst, short reaction times, high yields. | Catalyst preparation may be required. |
| Acid Catalysts | ||||
| Fluorophosphoric Acid | 2-Aminophenols, Aldehydes | Ethanol, Room Temperature | Inexpensive, stable catalyst, short reaction times. | Corrosive nature of the acid. |
| Brønsted Acidic Ionic Liquid (BAIL) Gel | 2-Aminophenol, Benzaldehyde | Solvent-free, 130°C | High yields, recyclable catalyst, simple work-up. researchgate.netresearchgate.net | Higher temperatures may be required. |
| Green Catalysts | ||||
| Fly Ash | 2-Aminophenol, Aromatic Aldehydes | Activated by heating | Environmentally benign, waste material utilization. nih.gov | Catalyst composition can be variable. |
For the parent compound, this compound, there are no stereocenters, and therefore, stereochemical control is not a factor in its synthesis. However, if analogs of this compound were to be synthesized with chiral centers, for instance, by introducing substituents on the benzylic carbon or the acetic acid methylene (B1212753) group, then stereochemical control would become a critical aspect. In such cases, asymmetric synthesis strategies would need to be employed. This could involve the use of chiral catalysts, chiral auxiliaries, or enantiomerically pure starting materials to control the formation of the desired stereoisomer. As the core benzoxazole synthesis does not typically induce chirality, the stereocenter would likely be introduced in one of the starting materials prior to the cyclization step.
Synthetic Challenges and Scalability Considerations for this compound Production
The large-scale production of this compound presents several challenges that need to be addressed to ensure an efficient, cost-effective, and environmentally friendly process.
Synthetic Route Efficiency:
Purification and Impurity Profile:
The purification of the final product and intermediates can be a significant challenge. Chromatographic purification is often not feasible for large quantities, making crystallization the preferred method. The development of a robust crystallization process that consistently yields the product with the desired purity is essential. The impurity profile must be carefully controlled, as even small amounts of byproducts can affect the quality of the final compound.
Cost of Starting Materials:
Environmental, Health, and Safety (EHS) Considerations:
The use of hazardous reagents, such as strong acids or toxic metal catalysts, poses safety and environmental risks. The development of greener synthetic routes that minimize the use of such substances is a key objective in process chemistry. The use of solvent-free conditions or environmentally benign solvents is highly desirable. researchgate.netresearchgate.net Furthermore, appropriate safety measures must be in place to handle any toxic or reactive intermediates and byproducts.
Table 2: Summary of Scalability Challenges and Potential Solutions
| Challenge | Description | Potential Solutions |
| Catalyst Cost and Reusability | Expensive metal catalysts and complex ligands can make the process economically unviable on a large scale. | Utilize inexpensive and abundant catalysts (e.g., copper-based). rsc.org Develop and employ heterogeneous or recyclable catalysts like BAIL gels. researchgate.netresearchgate.net |
| Harsh Reaction Conditions | The use of high temperatures and strong acids can lead to side reactions and require specialized equipment. | Optimize the reaction to proceed under milder conditions using highly active catalysts. Explore alternative energy sources like microwave irradiation. |
| Purification | Removal of impurities and residual catalyst can be difficult and costly at scale. | Develop robust crystallization procedures. Employ catalysts that are easily separated by filtration. |
| Starting Material Accessibility | The synthesis of the substituted 2-aminophenol precursor can be lengthy and expensive. | Develop a more efficient and cost-effective synthesis for the starting materials. Source from reliable and cost-competitive suppliers. |
| Waste Management | The process may generate significant amounts of chemical waste, including spent catalysts and solvents. | Implement green chemistry principles, such as atom economy and the use of recyclable catalysts and solvents. |
Design and Synthesis of 2 2 Benzyloxazol 5 Yl Acetic Acid Derivatives and Analogs
Rational Design Principles for Structure-Activity Relationship (SAR) Studies
The exploration of the chemical space around the 2-(2-Benzyloxazol-5-yl)acetic acid scaffold is driven by established medicinal chemistry principles. Modifications of the core structure are systematically undertaken to probe the impact of steric, electronic, and lipophilic properties on biological activity.
Modifications on the Benzyl (B1604629) Moiety of this compound
The benzyl group of this compound presents a key site for modification to explore its role in target binding. Alterations to the phenyl ring of the benzyl moiety can significantly influence the compound's pharmacological profile. Introducing various substituents allows for the fine-tuning of electronic properties and steric bulk. For instance, the introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can alter the charge distribution of the entire molecule, potentially affecting its interaction with biological targets.
Furthermore, the position of these substituents (ortho, meta, or para) can impact the molecule's conformation and its ability to fit into a specific binding pocket. The bioisosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems is another strategy to probe the SAR. researchgate.net
| Modification | Rationale | Potential Impact |
| Substitution on the phenyl ring | Modulate electronic and steric properties | Altered binding affinity and selectivity |
| Positional Isomerism (ortho, meta, para) | Investigate spatial requirements of the binding site | Optimized fit and improved activity |
| Bioisosteric replacement of the phenyl ring | Explore alternative interactions with the target | Novel activity profiles |
Structural Variations of the Acetic Acid Side Chain
The acetic acid side chain is a critical functional group, often involved in hydrogen bonding or ionic interactions with biological targets. Its modification is a cornerstone of SAR studies for this class of compounds. The carboxylic acid can be replaced with bioisosteric equivalents such as a tetrazole ring, which can mimic the acidic properties and spatial arrangement of the carboxyl group. nih.gov
Esterification or amidation of the carboxylic acid can serve multiple purposes. It can modulate the compound's lipophilicity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties. frontiersin.org Furthermore, the introduction of diverse amine or alcohol fragments can introduce new points of interaction with the target protein.
| Modification | Rationale | Potential Impact |
| Replacement with bioisosteres (e.g., tetrazole) | Mimic acidic properties, improve metabolic stability | Enhanced oral bioavailability and duration of action |
| Esterification | Increase lipophilicity, act as a prodrug | Improved cell permeability |
| Amidation | Introduce new hydrogen bond donors/acceptors | Enhanced binding affinity and selectivity |
Synthetic Approaches to Diverse this compound Analogs
The synthesis of a diverse range of analogs of this compound is essential for comprehensive SAR studies. Standard organic chemistry transformations are employed to generate ester and amide derivatives, as well as heterocyclic analogs.
Synthesis of Ester and Amide Derivatives
The synthesis of ester and amide derivatives of this compound typically proceeds through the activation of the carboxylic acid. Standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction between the acid and a variety of alcohols or amines. frontiersin.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride, followed by reaction with the desired nucleophile. researchgate.net
General Scheme for Ester and Amide Synthesis:
| Reactant | Reagent | Product Type |
| Alcohol (R-OH) | DCC, EDC, or Acyl Chloride | Ester |
| Amine (R-NH2) | DCC, EDC, or Acyl Chloride | Amide |
Synthesis of Nitrogen-Containing Heterocyclic Analogs (e.g., tetrazoles)
Tetrazoles are common bioisosteric replacements for carboxylic acids in medicinal chemistry. The synthesis of a 5-substituted tetrazole analog from this compound typically involves the conversion of the carboxylic acid to a nitrile. This can be achieved through a multi-step process, for example, by converting the acid to a primary amide followed by dehydration. The resulting nitrile can then undergo a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt, to form the tetrazole ring. researchgate.net
General Scheme for Tetrazole Synthesis:
The reaction conditions for tetrazole formation can be crucial, and various methods have been developed to improve yields and regioselectivity. nih.gov
Bisbenzazole and Related Hybrid Structures
The synthesis of bisbenzazole derivatives represents a key strategy in expanding the chemical space and biological activity profile of lead compounds. Bisbenzazoles, which contain two benzazole (e.g., benzoxazole (B165842), benzimidazole (B57391), or benzothiazole) ring systems, are of significant interest due to their diverse pharmacological properties, including antiproliferative activity. researchgate.net The core structure of this compound serves as a valuable building block for creating novel hybrid molecules that merge a benzoxazole system with another benzazole moiety.
A common and effective method for constructing the second benzazole ring is through the condensation of a carboxylic acid with an ortho-substituted aromatic amine, diamine, or aminothiophenol. Specifically, this compound can be reacted with various 1,2-phenylenediamine derivatives in the presence of a dehydrating agent and promoter such as polyphosphoric acid (PPA). researchgate.net This reaction typically involves heating the mixture to high temperatures (e.g., 120-150 °C) to facilitate the cyclization and formation of the benzimidazole ring, resulting in a bisbenzazole structure where the original benzyloxazole and the newly formed benzimidazole are linked by a methylene (B1212753) bridge. researchgate.net This synthetic route allows for the introduction of a wide range of substituents on the second benzazole ring, enabling fine-tuning of the molecule's properties.
The table below illustrates examples of potential bisbenzazole derivatives synthesized from this compound.
| Starting Material 1 | Starting Material 2 (Substituted 1,2-phenylenediamine) | Resulting Hybrid Structure |
| This compound | 1,2-Phenylenediamine | 5-((1H-Benzimidazol-2-yl)methyl)-2-benzyloxazole |
| This compound | 4-Methyl-1,2-phenylenediamine | 2-Benzyl-5-((5-methyl-1H-benzimidazol-2-yl)methyl)oxazole |
| This compound | 4-Chloro-1,2-phenylenediamine | 2-Benzyl-5-((5-chloro-1H-benzimidazol-2-yl)methyl)oxazole |
| This compound | 4-Nitro-1,2-phenylenediamine | 2-Benzyl-5-((5-nitro-1H-benzimidazol-2-yl)methyl)oxazole |
This interactive table showcases potential derivatives accessible through the described synthetic pathway.
Chemoinformatics and Combinatorial Chemistry in Derivative Library Generation
The generation of large and structurally diverse chemical libraries is a cornerstone of modern drug discovery, enabling high-throughput screening for the identification of new lead compounds. Chemoinformatics and combinatorial chemistry are indispensable tools in this process, facilitating the systematic design, synthesis, and analysis of vast numbers of molecules.
For a scaffold such as this compound, combinatorial chemistry approaches can be employed to rapidly generate a library of derivatives. This is often achieved through parallel synthesis in multi-well plates (e.g., 384-well format), where the core acid is reacted with a diverse set of building blocks. semanticscholar.org For instance, the carboxylic acid functional group can be converted to an activated ester or acid chloride and then reacted with a library of primary and secondary amines to produce a large array of amides. This "direct-to-biology" high-throughput chemistry (D2B-HTC) allows for the synthesis and subsequent biological screening of crude reaction products, significantly accelerating the discovery timeline. semanticscholar.org
Chemoinformatics plays a crucial role at every stage of this process. Initially, it aids in the selection of diverse and relevant building blocks for the library synthesis. Following synthesis and screening, chemoinformatic tools are used to analyze the resulting data. A key method involves the construction of a similarity matrix and its visualization as a heatmap, which helps in discerning structure-activity relationships (SAR) from the screening results. semanticscholar.org This allows researchers to quickly identify chemical features associated with desired activity.
Furthermore, advanced in silico techniques, such as generative network complexes (GNC), can be used to design novel molecules. msu.edu These models can be trained on existing datasets of active compounds (e.g., known benzoxazole or bisbenzazole inhibitors) to learn the complex relationships between chemical structure and biological function. msu.edu The models can then generate new, optimized molecular structures that are predicted to have high activity and drug-like properties, while also considering synthetic accessibility. chemrxiv.org This multi-objective optimization ensures that the generated virtual compounds are not only potent but also practically synthesizable, often providing suggested synthetic routes. chemrxiv.org
The following table outlines a typical workflow for generating a derivative library based on the this compound scaffold using these integrated approaches.
| Step | Description | Tools and Techniques | Desired Outcome |
| 1. Scaffold Selection | The core structure of this compound is chosen as the starting point. | Chemical database analysis, literature review. | A validated starting scaffold with known reactivity. |
| 2. Virtual Library Design | A diverse set of virtual building blocks (e.g., amines, alcohols) is selected to react with the scaffold. | Chemoinformatics software, diversity analysis, property filtering. | A virtual library of thousands of potential derivatives. |
| 3. In Silico Screening | The virtual library is computationally screened for desired properties (e.g., docking score, ADMET properties). | Molecular docking, QSAR models, generative networks. msu.edu | A prioritized list of virtual hits with predicted high activity and good properties. |
| 4. Combinatorial Synthesis | The prioritized derivatives are synthesized in parallel using high-throughput chemistry platforms. | Automated liquid handlers, multi-well plate synthesis. semanticscholar.org | A physical library of compounds for biological testing. |
| 5. Biological Screening | The synthesized library is tested in high-throughput biological assays. | HTS, colorimetric assays, mass spectrometry. semanticscholar.orgnih.gov | Raw activity data for the synthesized library. |
| 6. SAR Analysis | The relationship between the structure of the derivatives and their biological activity is analyzed. | Similarity matrices, heatmaps, machine learning. semanticscholar.org | Identification of key structural motifs responsible for activity (SAR). |
This interactive table details the workflow for modern derivative library generation.
Biological and Pharmacological Research of 2 2 Benzyloxazol 5 Yl Acetic Acid and Its Derivatives
Investigation of Antimicrobial Activities
Derivatives of 2-(2-Benzyloxazol-5-yl)acetic acid, which belong to the broader class of benzoxazoles, have been a subject of interest for their potential antimicrobial effects. nih.gov The benzoxazole (B165842) ring is a core component of various natural and synthetic compounds that exhibit a wide range of biological activities. nih.govresearchgate.net
Research has shown that synthetic benzoxazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov One study investigating a large group of 3-(2-benzoxazol-5-yl)alanine derivatives found that their antibacterial potential was generally low but selective, primarily acting against the Gram-positive bacterium Bacillus subtilis. nih.gov Out of 41 derivatives studied, only a few showed activity, and their minimal inhibitory concentrations (MICs) were relatively high for most. nih.gov For instance, the compound H-Box[(2-OMe-4-NMe2)Ph]-OMe was an exception with a lower MIC. nih.gov However, when tested against pathogenic strains like Staphylococcus aureus, Enterococcus faecalis, and Pseudomonas aeruginosa, the results were negative. nih.gov
In another study, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine thiazole (B1198619) and sulfonamide groups known for their antibacterial properties, displayed potent activity against both Gram-negative and Gram-positive bacteria. nih.gov Specifically, derivatives with 4-tert-butyl and 4-isopropyl substitutions showed notable antibacterial activity against multiple strains, with the isopropyl substituted derivative exhibiting a low MIC of 3.9 μg/mL against S. aureus and Achromobacter xylosoxidans. nih.gov
Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have also demonstrated in vitro activity against a range of Gram-negative and Gram-positive bacteria. researchgate.net The (S)-configuration with a substituted phenoxyl side chain at the second position of the propanoic acid showed excellent antibacterial activity. researchgate.net Hydrophobic substitutes on the phenoxyl side chain, such as para-tert-butyl, para-phenyl, and para-benzyloxy, displayed the best activities, with MIC values ranging from 1.56 to 6.25 μg/mL. researchgate.net
It is worth noting that acetic acid itself has been recognized for its bactericidal effects for thousands of years, showing efficacy against problematic Gram-negative bacteria such as Proteus vulgaris, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.gov
Table 1: Antibacterial Activity of Selected Benzoxazole Derivatives
| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference |
|---|---|---|---|
| H-Box[(2-OMe-4-NMe2)Ph]-OMe | Bacillus subtilis | Active, low MIC | nih.gov |
| Isopropyl substituted N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | S. aureus, A. xylosoxidans | MIC = 3.9 μg/mL | nih.gov |
| (S)-2-(para-tert-butyl-phenoxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid | Gram-negative and Gram-positive bacteria | MIC = 1.56 - 6.25 μg/mL | researchgate.net |
| (S)-2-(para-phenyl-phenoxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid | Gram-negative and Gram-positive bacteria | MIC = 1.56 - 6.25 μg/mL | researchgate.net |
The antifungal properties of benzoxazole derivatives have been found to be more pronounced than their antibacterial effects in some studies. nih.gov In a study of 41 derivatives of 3-(2-benzoxazol-5-yl)alanine, 16 compounds were active against the yeast Pichia pastoris, with MIC values significantly lower than those observed for B. subtilis. nih.gov A clear structure-activity relationship was noted, with certain substitutions on the phenyl ring at the 2-position of the benzoxazole influencing activity. nih.gov Nearly half of the studied compounds also demonstrated antifungal properties against pathogenic Candida albicans. nih.gov
Research on 2-(2'-hydroxy-5'-aminophenyl)benzoxazole (HAMBO) showed it had fungistatic activity against all tested Candida strains, although its inhibitory effect was lower than that of fluconazole. nih.gov The activity was, however, comparable to other benzoxazole compounds tested in similar studies, suggesting that this class of compounds could serve as a template for developing new antifungal drugs. nih.gov
The precise antimicrobial mechanisms of this compound and its derivatives are not extensively detailed in the provided search results. However, some general mechanisms for related compounds can be inferred. For instance, the antibacterial action of some thiazole and sulfonamide-containing derivatives involves a complex mode of action when combined with a cell-penetrating peptide, leading to faster killing kinetics and the creation of pores in the bacterial cell membrane. nih.gov The antimicrobial efficacy of phenolic acids, a broad class of compounds, is suggested to be influenced by their ability to be taken up by bacteria, which can be more effective in Gram-positive strains due to differences in their cell walls. mdpi.com For some benzoxazole derivatives, the mechanism may involve the inhibition of specific enzymes, such as Staphylococcus aureus Sortase A, which is crucial for the anchoring of surface proteins to the cell wall. researchgate.net
Exploration of Anti-Inflammatory Properties
Benzoxazole derivatives have been recognized for their anti-inflammatory potential. nih.gov Notably, the commercially available non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen (B1668000) and flunoxaprofen (B1672895) contain a benzoxazole moiety. nih.gov
Derivatives of 2-aryl-5-benzoxazolealkanoic acid have demonstrated significant anti-inflammatory activity. nih.gov An initial screening using a carrageenin-induced rat paw edema model showed that an alpha-methylacetic substitution at the 5-position was more effective than other substitutions like esters, amides, alcohols, amines, or tetrazoles. nih.gov
Studies on ursolic acid derivatives have shown their ability to reduce the production of key inflammatory mediators. scielo.br Several of these derivatives inhibited the production of tumor necrosis factor (TNF) and nitric oxide (NO), and also reduced the activity of the transcription factor nuclear factor kappa B (NF-κB), which is responsible for inducing the transcription of numerous pro-inflammatory genes. scielo.br Similarly, in a model of peripheral analgesia, acetic acid is known to trigger the release of endogenous mediators such as histamine, serotonin, bradykinin, substance P, prostaglandins (B1171923) (especially PGI2), and cytokines like interleukin 1β (IL-1β), tumor necrosis factor (TNF-α), and interleukin 8, which are all involved in inflammatory pain. mdpi.com
A primary mechanism for the anti-inflammatory action of many compounds, including some benzoxazole derivatives, is the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov NSAIDs typically exert their effects by inhibiting COX-1 and COX-2, which in turn blocks the conversion of arachidonic acid into prostaglandins, key mediators of inflammation. nih.gov
The derivative benoxaprofen, a 2-(4-chlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid, is a potent anti-inflammatory agent. nih.gov Interestingly, its anti-inflammatory activity appears to be largely independent of prostaglandin (B15479496) synthesis inhibition, as it is a weak inhibitor of prostaglandin synthetase. nih.gov This characteristic may contribute to its lower potential for causing ulcers compared to other acidic anti-inflammatory compounds. nih.gov
In other studies, dual inhibition of both COX-1 and COX-2 has been shown to be necessary to reduce acetic acid-induced bladder irritation. nih.gov Research on novel benzimidazole (B57391) derivatives has identified compounds that act as selective COX-2 inhibitors, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. ekb.eg
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-(2-benzoxazol-5-yl)alanine |
| H-Box[(2-OMe-4-NMe2)Ph]-OMe |
| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide |
| 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid |
| Acetic acid |
| 2-(2'-hydroxy-5'-aminophenyl)benzoxazole (HAMBO) |
| Fluconazole |
| Benoxaprofen |
| Flunoxaprofen |
| 2-aryl-5-benzoxazolealkanoic acid |
| Ursolic acid |
| Histamine |
| Serotonin |
| Bradykinin |
| Substance P |
| Prostaglandin I2 (PGI2) |
| Interleukin 1β (IL-1β) |
| Tumor necrosis factor-alpha (TNF-α) |
| Interleukin 8 |
| 2-(4-chlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid |
Antitumor and Antiproliferative Research
The therapeutic potential of benzoxazole derivatives, a class of heterocyclic compounds, has been a subject of significant interest in medicinal chemistry. Their diverse biological activities, including antitumor and antiproliferative effects, have spurred extensive research into their mechanism of action and potential applications in oncology.
In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines
A notable study in the field involved the synthesis of a series of 2-arylbenzoxazole-5-acetic acid derivatives and their subsequent evaluation for cytotoxic activity against human cancer cell lines. core.ac.uk The presence of an acetic acid moiety at the 5-position of the benzoxazole ring was found to be a crucial factor in enhancing the cytotoxic potential of these compounds. core.ac.uk
Among the synthesized compounds, 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid and 2-(4-methoxyphenyl)benzoxazol-5-acetic acid demonstrated promising cytotoxic effects against the MCF-7 breast cancer cell line. core.ac.uk This highlights the influence of the substituent on the 2-aryl group on the biological activity. The in vitro cytotoxic activity of these compounds was quantified by determining their IC50 values, which represent the concentration required to inhibit 50% of cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 (Breast Cancer) | 1.5 | core.ac.uk |
| 2-(4-Methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 (Breast Cancer) | 9.1 | core.ac.uk |
| 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid | HCT-116 (Colon Cancer) | >100 | core.ac.uk |
| 2-(4-Methoxyphenyl)benzoxazol-5-acetic acid | HCT-116 (Colon Cancer) | >100 | core.ac.uk |
The data indicates a degree of selectivity in the cytotoxic action of these compounds, with pronounced activity against the MCF-7 cell line compared to the HCT-116 colon cancer cell line. core.ac.uk Furthermore, research on other benzoxazole derivatives has shown cytotoxic effects against a broader range of cancer cells, including those of the lung, liver, prostate, and oral cavity, as well as melanoma. nih.gov
Mechanistic Studies on Cell Cycle Arrest and Apoptosis Induction
While direct mechanistic studies on this compound are limited, research on structurally related heterocyclic compounds provides insights into the potential pathways through which benzoxazole derivatives may exert their antiproliferative effects. A common mechanism observed for many anticancer agents is the disruption of the cell cycle and the induction of apoptosis (programmed cell death).
For instance, studies on certain benzimidazole derivatives, which share a bicyclic core structure with benzoxazoles, have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer). mdpi.com In some cases, these compounds were found to arrest the cell cycle at the G1 and G2/M phases. mdpi.com The induction of apoptosis is a critical endpoint for anticancer therapies, and it is often mediated by the activation of caspases, a family of cysteine proteases. The ability of related compounds to trigger apoptosis suggests that derivatives of this compound may share this capability.
Identification of Molecular Targets in Oncogenic Pathways
The identification of specific molecular targets is crucial for understanding the mechanism of action of any potential anticancer drug. For the broader class of benzoxazole and related heterocyclic compounds, several oncogenic pathways have been implicated.
Research on certain benzothiazole (B30560) derivatives, for example, has suggested the inhibition of the c-MET kinase pathway as a potential mechanism for their anti-proliferative properties. The c-MET pathway plays a significant role in tumor growth and metastasis. In a similar vein, some benzimidazole-based compounds have been identified as dual inhibitors of the epidermal growth factor receptor (EGFR) and BRAFV600E, two key proteins in cancer signaling pathways. mdpi.com While these findings are for related heterocyclic systems, they provide a framework for investigating the molecular targets of this compound derivatives. The structural similarities suggest that these compounds could potentially interact with similar targets within cancer cells.
Enzyme Inhibition Studies
In addition to their antiproliferative activities, benzoxazole derivatives have been explored for their ability to inhibit specific enzymes implicated in various diseases.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.
Several studies have investigated the AChE inhibitory potential of compounds containing the benzoxazole scaffold. For instance, a series of N-substituted-5-chloro-2(3H)-benzoxazolone derivatives were synthesized and evaluated for their AChE inhibitory activity. dergipark.org.tr While specific data for this compound is not available, the general findings for the benzoxazole class suggest that this chemical scaffold can be a promising starting point for the design of novel AChE inhibitors. The inhibitory activity is often dependent on the nature and position of substituents on the benzoxazole ring system.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. taylorandfrancis.comnih.gov
The potential of heterocyclic compounds as CA inhibitors has been an active area of research. Studies on pyrazolo-1,2-benzothiazine acetamides have shown that some of these compounds exhibit inhibitory activity against human carbonic anhydrase (hCA) isoforms. beilstein-journals.org Specifically, monoalkylated derivatives displayed low to negligible inhibition, with one compound showing a Ki value of 72.9 μM. beilstein-journals.org Although direct studies on this compound as a CA inhibitor are not prominent in the literature, the exploration of related heterocyclic structures for CA inhibition suggests a potential avenue for future research. The inhibitory profile is typically dependent on the specific isoform of CA and the chemical features of the inhibiting molecule.
Other Relevant Enzymatic Targets
Beyond the primary enzymatic targets often associated with the core structure of this compound, research into its derivatives has revealed interactions with other significant enzymes implicated in various pathological conditions.
Heparanase Inhibition: A notable area of investigation has been the inhibition of heparanase. This endo-β-glucuronidase plays a crucial role in extracellular matrix remodeling, a process integral to tumor cell metastasis and angiogenesis. researchgate.netnih.govchemrxiv.org A series of novel benzoxazol-5-yl acetic acid derivatives were developed and identified as potent heparanase inhibitors. researchgate.netnih.gov One particularly effective compound, trans 2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid, demonstrated a half-maximal inhibitory concentration (IC50) of approximately 200 nM against heparanase. nih.gov Several compounds within this series also exhibited anti-angiogenic properties, and efforts to improve their pharmacokinetic profiles have yielded candidates for further in vivo studies. researchgate.netnih.gov
Cyclooxygenase (COX) Inhibition: The benzoxazole scaffold is present in established non-steroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen and flunoxaprofen, which are known to inhibit cyclooxygenase (COX) enzymes. nih.govnih.gov This has prompted further research into new benzoxazole derivatives as potential COX inhibitors with improved selectivity and reduced side effects. nih.gov Studies have shown that various 2-substituted benzoxazole derivatives can act as selective COX-2 inhibitors. nih.gov For instance, a series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives were synthesized, with some compounds showing high selectivity for COX-2 over COX-1. This line of research suggests that derivatives of this compound could be developed as anti-inflammatory agents by targeting COX enzymes. nih.govnih.gov
Investigation of Other Pharmacological Activities
The versatile benzoxazole core has been explored for a range of pharmacological effects beyond enzymatic inhibition, leading to the discovery of derivatives with potential applications in treating neurological and musculoskeletal disorders. nih.gov
Anticonvulsant Activity: Numerous studies have highlighted the anticonvulsant potential of benzoxazole derivatives. nih.gov Research has demonstrated that compounds containing the benzoxazole structure can exhibit significant activity in established preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. researchgate.netnih.govmdpi.com For example, a series of 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea (B33335) derivatives, which share some structural motifs with the target compound, were synthesized and tested for anticonvulsant activity. nih.gov The most active compound from this series showed a median effective dose (ED50) of 14.3 mg/kg in the MES test, indicating potent activity. nih.gov Another study on 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives also identified compounds with significant anticonvulsant effects. mdpi.com The anti-inflammatory properties of COX-2 inhibitors have also been linked to anticonvulsant effects, suggesting a potential dual mechanism for some derivatives. mdpi.com
Table 1: Anticonvulsant Activity of Selected Benzoxazole and Related Derivatives
| Compound ID | Test Model | Dose (mg/kg, i.p.) | Activity | Reference |
|---|---|---|---|---|
| 7e | MES | ED₅₀: 14.3 | Protective Index: 30.3 | nih.gov |
| 6 | MES | ED₅₀: 68.30 | More potent than Valproic Acid | mdpi.com |
| 6 | 6 Hz (32 mA) | ED₅₀: 28.20 | More potent than Valproic Acid | mdpi.com |
| Darbufelone | scPTZ | 100 | Possesses anticonvulsant properties | mdpi.com |
Muscle-Relaxant Activity: The benzoxazole moiety is a component of the marketed muscle relaxant chlorzoxazone. nih.gov This has spurred investigations into other derivatives for similar properties. nih.gov Research has confirmed that synthetic benzoxazoles can possess muscle-relaxant effects. nih.gov For instance, a study on 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its ester derivative demonstrated therapeutic potential in a model of psoriasis, a condition linked to immune and inflammatory responses that can have musculoskeletal manifestations. mdpi.com
Sedative Activity: Benzoxazole derivatives have been noted for their potential sedative effects. nih.gov This activity is hypothesized to be linked to interactions with orexin (B13118510) receptors, which are central to regulating wakefulness. The development of the sedative-hypnotic drug suvorexant, an orexin receptor antagonist, has highlighted the potential of targeting this system. nih.gov While direct studies on this compound are limited, the broader class of benzoxazoles is considered a promising area for the development of new sedative agents.
Diastolic and Melatonin (B1676174) Receptor Agonism: While general reviews mention that benzoxazole derivatives can exhibit diastolic (vasorelaxant) effects, specific studies detailing this activity for this compound or its close analogs are not prominent in the reviewed literature. nih.gov Similarly, there is currently no direct scientific evidence linking this compound or its derivatives to agonism at melatonin receptors. nih.gov The known melatonin receptor agonists have distinct structural features not shared by the benzoxazole acetic acid core. nih.gov
Mechanistic and Biochemical Studies of 2 2 Benzyloxazol 5 Yl Acetic Acid and Its Bioactive Analogs
Elucidation of Molecular Mechanisms of Action
Understanding the precise molecular interactions of a compound is fundamental to its development as a therapeutic agent. For 2-(2-Benzyloxazol-5-yl)acetic acid and its analogs, this involves identifying their molecular targets and characterizing the nature of their engagement.
Receptor Binding Assays and Target Occupancy
Receptor binding assays are a critical first step in identifying the molecular target of a novel compound. These assays quantify the affinity of a ligand for a specific receptor, providing a measure of how tightly the compound binds. Common techniques involve the use of radiolabeled ligands that compete with the test compound for binding to the receptor, which can be present on cell membranes or in a purified form. The amount of bound radioactivity is then measured, allowing for the determination of binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
While specific receptor binding data for this compound is not extensively documented in publicly available literature, the general approach to characterizing a novel benzoxazole (B165842) derivative would involve screening it against a panel of known receptors, particularly those implicated in diseases where analogs have shown activity, such as cancer and inflammatory disorders. Target occupancy studies would then be employed to confirm that the compound engages its intended target in a cellular or in vivo context, a crucial step in validating its mechanism of action.
Enzyme Kinetic Analysis and Inhibition Mechanisms
A significant body of research exists for analogs of this compound, particularly in the context of enzyme inhibition. A notable example is the investigation of a series of benzoxazol-5-yl acetic acid derivatives as inhibitors of heparanase, an enzyme involved in cancer metastasis and inflammation. nih.gov
In one such study, a series of furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives were synthesized and evaluated for their ability to inhibit heparanase. The inhibitory activity is typically quantified by determining the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For instance, the analog trans 2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid demonstrated a potent heparanase inhibition with an IC50 of approximately 200 nM. nih.gov
The following table summarizes the heparanase inhibitory activity of selected benzoxazol-5-yl acetic acid derivatives:
| Compound ID | Structure | Heparanase IC50 (nM) |
| Analog 1 | trans 2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid | ~200 |
Data sourced from a study on novel heparanase inhibitors. nih.gov The specific structures of other analogs with varying potencies are detailed in the primary research literature.
Enzyme kinetic studies are then employed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations. By analyzing these data, researchers can gain insight into how the inhibitor interacts with the enzyme, whether it binds to the active site or an allosteric site.
Cellular Pathway Interrogation
Beyond direct molecular interactions, it is crucial to understand how a compound affects the complex network of cellular pathways. This provides a broader picture of its biological effects and potential therapeutic applications.
Transcriptomic and Proteomic Profiling in Treated Cells
Transcriptomics and proteomics are powerful tools for investigating the global changes in gene and protein expression within a cell following treatment with a compound. These unbiased approaches can reveal novel targets and pathways affected by the drug.
Investigation of Intracellular Signaling Cascades
Bioactive compounds often exert their effects by modulating intracellular signaling cascades, which are responsible for transmitting signals from the cell surface to the nucleus, ultimately controlling cellular processes like proliferation, survival, and differentiation.
The investigation of these pathways typically involves treating cells with the compound and then using techniques like Western blotting to measure the phosphorylation status of key signaling proteins. For example, if a benzoxazole derivative were hypothesized to have anti-cancer properties, researchers would examine its effects on pathways commonly dysregulated in cancer, such as the MAPK/ERK and PI3K/Akt pathways. While specific data for this compound is limited, studies on related benzoxazole derivatives have demonstrated their ability to modulate such signaling pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cell lines.
Structure-Mechanism Relationships and Pharmacophore Identification
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. By systematically modifying the chemical structure and observing the effects on biological activity, researchers can identify the key chemical features required for interaction with the molecular target.
For the benzoxazol-5-yl acetic acid series of heparanase inhibitors, SAR studies have revealed the importance of the acetic acid moiety and the nature of the substituent at the 2-position of the benzoxazole ring for potent inhibitory activity. nih.gov The identification of a pharmacophore, the three-dimensional arrangement of essential chemical features, is a key outcome of SAR studies. This pharmacophore model can then be used to design new, more potent analogs and to virtually screen large compound libraries for other potential hits.
A study on 3-(2-benzoxazol-5-yl)alanine derivatives, which are structurally related to the compound of interest, highlighted the influence of various substituents on their antimicrobial and anticancer activities. This research underscores the value of exploring the chemical space around the benzoxazole scaffold to identify derivatives with desirable biological profiles.
Computational Chemistry and Cheminformatics in Research on 2 2 Benzyloxazol 5 Yl Acetic Acid
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govimpactfactor.org This technique is crucial for understanding the binding mode of a potential drug molecule and for predicting its binding affinity. In the context of 2-(2-Benzyloxazol-5-yl)acetic acid, molecular docking could be used to screen for potential biological targets and to elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. While specific docking studies on this exact compound are not readily found, the general methodology involves preparing the 3D structure of the ligand and the target protein, and then using a scoring function to rank the different possible binding poses.
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of both the ligand and the target protein over time. This method can be used to assess the stability of the ligand-protein complex predicted by molecular docking and to explore the flexibility of the ligand within the binding site. For a molecule like this compound, MD simulations could reveal key information about the stability of its interaction with a potential target and identify important dynamic-driven binding events.
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.gov These methods can provide insights into a molecule's reactivity, electrostatic potential, and other quantum mechanical properties that govern its behavior in a biological environment. For this compound, DFT calculations could be employed to determine its molecular orbital energies, charge distribution, and reactivity descriptors, which are valuable for understanding its chemical behavior and for designing derivatives with improved properties. A study on the related compound (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid utilized DFT at the B3LYP/6-311++G(d,p) level of theory to determine its gas-phase structure and identify multiple stable conformers. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of new, untested compounds. For a series of benzoxazole (B165842) derivatives including analogs of this compound, QSAR studies could be instrumental in identifying the key structural features that contribute to a specific biological activity, such as enzyme inhibition. nih.gov This information is invaluable for lead optimization in drug discovery.
Virtual Screening and Ligand-Based Drug Design Methodologies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov When the 3D structure of the target is unknown, ligand-based drug design methods are employed. nih.govresearchgate.net These approaches rely on the knowledge of molecules that are known to bind to the target. For this compound, if a set of known active compounds with a similar scaffold exists, pharmacophore modeling and 3D-QSAR could be used to build a model that captures the essential features required for activity and then use this model to screen for new potential inhibitors.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis Methodologies
In silico ADME analysis involves the use of computational models to predict the pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion. nih.govnih.govmdpi.com These predictions are crucial for identifying potential liabilities early in the drug discovery process. For this compound, various online tools and software can be used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.gov These predictions help in prioritizing compounds with favorable drug-like properties for further experimental testing.
Below is an example of a data table that could be generated from in silico ADME predictions for a compound like this compound.
| ADME Property | Predicted Value | Method/Tool |
| Molecular Weight | 267.28 g/mol | - |
| LogP | 2.85 | - |
| H-bond Donors | 1 | - |
| H-bond Acceptors | 4 | - |
| Oral Bioavailability | High | - |
| BBB Permeation | Low | - |
| CYP2D6 Inhibition | Non-inhibitor | - |
| CYP3A4 Inhibition | Non-inhibitor | - |
Analytical Methodologies for the Characterization and Quantification of 2 2 Benzyloxazol 5 Yl Acetic Acid
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the elucidation of the molecular structure of 2-(2-Benzyloxazol-5-yl)acetic acid. By interacting with electromagnetic radiation, these techniques provide detailed information about the compound's atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, including this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map the carbon-hydrogen framework of the molecule.
¹H-NMR Spectroscopy: In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The aromatic protons of the benzyl (B1604629) and benzoxazole (B165842) rings would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants providing information about their substitution pattern. The methylene (B1212753) protons of the benzyl group (Ar-CH₂-O) and the acetic acid moiety (-CH₂-COOH) would resonate at characteristic chemical shifts, likely in the range of 4.0-5.5 ppm and 3.5-4.0 ppm, respectively. The acidic proton of the carboxylic acid group is often broad and may appear over a wide range of the spectrum, or it may undergo exchange with the solvent and not be observed.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, one would expect to see signals for the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm), the various aromatic carbons of the benzyl and benzoxazole rings (around 110-160 ppm), and the aliphatic methylene carbons. The specific chemical shifts provide insights into the electronic environment of each carbon atom.
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic (Benzoxazole & Benzyl) | 7.0 - 8.0 | m (multiplet) |
| Benzyl Methylene (Ar-CH₂) | ~ 5.4 | s (singlet) |
| Acetic Acid Methylene (-CH₂) | ~ 3.8 | s (singlet) |
| Carboxylic Acid (-COOH) | Variable, often broad | s (singlet) |
| This table presents predicted ¹H-NMR data based on the analysis of similar chemical structures. |
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl (-COOH) | 170 - 180 |
| Aromatic/Heterocyclic (C=N, C-O) | 110 - 165 |
| Benzyl Methylene (Ar-CH₂) | ~ 70 |
| Acetic Acid Methylene (-CH₂) | ~ 35 |
| This table presents predicted ¹³C-NMR data based on the analysis of similar chemical structures. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. A sharp, strong peak around 1700-1750 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The C-O stretching of the ether linkage in the benzyl group and the oxazole (B20620) ring would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic and heterocyclic rings would be found in the 1400-1600 cm⁻¹ range. The NIST WebBook provides an IR spectrum for a related compound, (2-benzothiazolylthio)acetic acid, which displays the characteristic broad O-H and sharp C=O stretches of a carboxylic acid, supporting these expected spectral features. mdpi.com
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| C=O stretch (Carboxylic Acid) | 1700 - 1750 (strong) |
| C-O stretch (Ether & Oxazole) | 1000 - 1300 |
| Aromatic C=C & C=N stretch | 1400 - 1600 |
| Aromatic C-H stretch | > 3000 |
| This table presents predicted IR absorption ranges based on the analysis of similar chemical structures. |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound (molar mass approximately 283.28 g/mol ), a high-resolution mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. Analysis of the fragmentation pattern could reveal the loss of specific fragments, such as the carboxylic acid group (-COOH), the benzyl group (C₇H₇), or other characteristic fragments of the benzoxazole ring system, further confirming the structure of the molecule. While a specific mass spectrum for this compound is not publicly available, chemical suppliers confirm its use in characterization. bldpharm.com
UV-Vis Spectroscopy
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. This compound, with its benzoxazole and benzyl ring systems, is expected to exhibit characteristic UV absorption maxima. The specific wavelengths of maximum absorbance (λmax) and the molar absorptivity values can be used for both qualitative identification and quantitative analysis. The UV-Vis spectrum of a similar compound, 2-(1,3-benzoxazol-5-yl)acetic acid, would likely show absorption bands in the UV region, and the position of these bands can be influenced by the solvent polarity and pH. nih.gov For instance, studies on benzoic acid have shown that the absorption maxima shift depending on the protonation state of the carboxylic acid.
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for the separation of this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and quantification of non-volatile compounds like this compound. A validated reverse-phase HPLC method would typically be employed for its analysis.
In a typical setup, a C18 column would be used as the stationary phase, and a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like acetic acid or formic acid to ensure the carboxylic acid is in its protonated form) and an organic solvent (such as acetonitrile (B52724) or methanol) would be used. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance.
For quantification, a calibration curve is constructed by analyzing standard solutions of known concentrations of this compound. The peak area from the chromatogram of a sample can then be used to determine its concentration by interpolation from the calibration curve. The validation of the HPLC method would involve assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results. While a specific validated HPLC method for this compound is not detailed in the public domain, methods for the analysis of other acetic acid derivatives and benzoxazoles have been extensively reported, providing a solid foundation for method development. nih.gov
| Parameter | Typical Conditions |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., acetic acid, formic acid) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm or λmax) |
| Quantification | External standard calibration |
| This table outlines typical parameters for an HPLC method for the analysis of this compound based on methods for similar compounds. |
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. The direct analysis of carboxylic acids like this compound by GC can be challenging due to their polarity and potential for thermal degradation. However, with appropriate derivatization, GC can be a viable method for its quantification.
Applicability and Method Development:
The high polarity of the carboxylic acid group in this compound can lead to poor peak shape (tailing) and adsorption onto the GC column, resulting in inaccurate quantification. chromforum.orgnih.gov To overcome these issues, derivatization is typically employed to convert the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) ester. researchgate.netcolostate.edusigmaaldrich.comlmaleidykla.lt
Common derivatization strategies for carboxylic acids include:
Esterification: Reaction with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst, or with a more reactive agent like ethyl chloroformate or benzyl bromide. researchgate.netmdpi.com
Silylation: Reaction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. sigmaaldrich.comlmaleidykla.lt This is a widely used method due to the formation of stable and volatile derivatives. lmaleidykla.lt
The choice of GC column is also critical. For the analysis of derivatized this compound, a non-polar or medium-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, would be suitable. If direct analysis of the underivatized acid is attempted, a more polar column, like those with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., Carbowax), is recommended to minimize peak tailing. colostate.edu
Detection is typically achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification based on the mass-to-charge ratio of the analyte and its fragments. chromforum.org
Illustrative GC Method Parameters:
While a specific, validated GC method for this compound is not publicly available, the following table outlines typical parameters that would be established during method development for its derivatized form.
Table 1: Representative GC Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
|---|---|
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 300 °C |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| MS Quadrupole | 150 °C |
| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sunyempire.edunih.gov This technique provides unequivocal information about bond lengths, bond angles, and the conformation of the molecule in the solid state, which is invaluable for understanding its physical and chemical properties.
Principle and Application:
The technique involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell can be constructed, from which the atomic positions can be determined with high precision. nih.gov
For a molecule like this compound, X-ray crystallography can confirm the connectivity of the atoms, establish the planarity of the oxazole ring, and determine the conformation of the benzyl and acetic acid side chains relative to the central heterocyclic core. This structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing and can influence properties like solubility and melting point.
Expected Crystallographic Data:
Although the crystal structure of this compound has not been reported in the searched literature, a successful crystallographic analysis would yield a set of data similar to that presented in Table 2. This hypothetical data is based on typical values for small organic molecules.
Table 2: Representative X-ray Crystallographic Data for this compound
| Parameter | Illustrative Value |
|---|---|
| Chemical Formula | C₁₆H₁₃NO₃ |
| Formula Weight | 267.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 21.2 Å |
| α = 90°, β = 98.5°, γ = 90° | |
| Volume | 1275 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.39 g/cm³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 293(2) K |
| Reflections Collected | ~10000 |
| Independent Reflections | ~2500 |
| Final R-indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |
| Goodness-of-fit on F² | 1.05 |
The successful application of these analytical methodologies would provide a comprehensive characterization of this compound, ensuring its identity, purity, and structural integrity.
Broader Research Impact and Future Directions for 2 2 Benzyloxazol 5 Yl Acetic Acid Research
Role of 2-(Benzoxazol-5-yl)acetic Acid Derivatives as Chemical Probes in Biological Systems
Potential for Integration into Advanced Organic Materials Research
Future Prospects in Medicinal Chemistry and Drug Discovery Based on the Benzoxazole (B165842) Scaffold
The benzoxazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications. nih.govkorea.ac.kr The acetic acid functional group can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these molecules.
Addressing Antimicrobial Resistance
The rise of antimicrobial resistance is a critical global health challenge, and the development of novel antimicrobial agents is a key research priority. Benzoxazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities. nih.govnih.gov Research has shown that certain 2-substituted benzoxazole derivatives exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Some studies suggest that the mechanism of action for some benzoxazole derivatives could involve the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov The development of metal complexes with benzoxazole-based ligands has also been explored as a strategy to combat multidrug resistance in bacteria. These complexes have shown the ability to enhance the efficacy of existing antibiotics.
| Derivative Class | Target Organisms | Potential Mechanism of Action |
| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives | Gram-positive and Gram-negative bacteria | Not specified |
| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | Gram-positive and Gram-negative bacteria, C. albicans | Not specified |
| Benzoxazole derivatives with a methylene (B1212753) bridge | Various bacterial strains | DNA gyrase inhibition |
Development of Highly Selective Therapeutic Agents
The benzoxazole scaffold has proven to be a valuable template for designing highly selective therapeutic agents that target specific enzymes and receptors implicated in various diseases. nih.govnih.govnih.govacs.orgnih.gov
One notable area of research is the development of heparanase inhibitors . A series of benzoxazol-5-yl acetic acid derivatives have been identified as potent inhibitors of heparanase, an enzyme involved in cancer metastasis and inflammation.
Another significant application is in the development of kinase inhibitors . Benzoxazole-based compounds have been designed as selective inhibitors of kinases such as Rho kinase (ROCK) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are key targets in cardiovascular diseases and cancer, respectively. nih.govnih.govnih.gov For instance, novel benzoxazole derivatives have shown promising results as potential VEGFR-2 inhibitors, inducing apoptosis in cancer cells. nih.govnih.gov
Furthermore, the 2-(2-arylphenyl)benzoxazole scaffold has been identified as a novel and selective ligand for the enzyme cyclooxygenase-2 (COX-2), a key target for anti-inflammatory drugs. acs.org
| Therapeutic Target | Example Derivative Class | Potential Application |
| Heparanase | trans 2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid | Anti-angiogenic therapy |
| Rho Kinase (ROCK) | Benzoxazole-based inhibitors | Glaucoma, Hypertension |
| VEGFR-2 | Novel benzoxazole derivatives | Anticancer therapy |
| Cyclooxygenase-2 (COX-2) | 2-(2-Arylphenyl)benzoxazole derivatives | Anti-inflammatory drugs |
Emerging Technologies and Methodologies Impacting 2-(2-Benzyloxazol-5-yl)acetic acid Research
Advances in synthetic chemistry are paving the way for more efficient and diverse synthesis of benzoxazole derivatives. Modern techniques such as microwave-assisted synthesis and the use of novel catalysts are enabling the rapid generation of libraries of benzoxazole compounds for biological screening. acs.orgorganic-chemistry.orgorganic-chemistry.org Copper-catalyzed cyclization reactions, for example, have proven to be an effective method for the parallel synthesis of benzoxazole libraries. organic-chemistry.org
The development of high-throughput screening methods allows for the rapid evaluation of the biological activity of these newly synthesized compounds, accelerating the drug discovery process. acs.org Furthermore, in silico studies , including molecular docking and pharmacophore analysis, are playing an increasingly important role in the rational design of new benzoxazole-based therapeutic agents with improved selectivity and efficacy. nih.govnih.gov These computational tools help to predict the binding of molecules to their targets and to understand structure-activity relationships.
The combination of these emerging technologies—from synthesis to screening and design—is set to significantly impact the future research and development of 2-(benzoxazol-5-yl)acetic acid derivatives and the broader class of benzoxazole-containing compounds.
Q & A
Q. How can the crystal structure of 2-(2-Benzyloxazol-5-yl)acetic acid be determined experimentally?
To resolve the crystal structure, single-crystal X-ray diffraction (SC-XRD) is typically employed. Data collection involves mounting a high-quality crystal on a diffractometer (e.g., Bruker D8 Venture). For structure solution, direct methods in SHELXS or charge-flipping algorithms in SHELXD are used, followed by refinement via SHELXL to optimize atomic coordinates and thermal parameters . Visualization and validation of the final structure can be performed using ORTEP-3 , which provides graphical representations of displacement ellipsoids and hydrogen bonding networks .
Q. What analytical techniques are suitable for purity assessment of this compound?
High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential. NIST-standardized protocols for carboxylic acid derivatives (e.g., calibration using reference spectra) ensure reliability . Differential scanning calorimetry (DSC) can further verify thermal stability and polymorphic forms.
Q. What synthetic routes are reported for similar oxazole-containing acetic acid derivatives?
A common strategy involves cyclocondensation of benzyl-substituted precursors with glyoxylic acid derivatives. For example, 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid analogs are synthesized via Hantzsch thiazole formation, followed by hydrolysis of ester intermediates . Reaction optimization (e.g., temperature, solvent polarity) minimizes side products like dimerized oxazoles.
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
DFT calculations (e.g., using the B3LYP hybrid functional with a 6-311++G(d,p) basis set) model molecular orbitals, electrostatic potentials, and reactivity descriptors (e.g., Fukui indices). Exact exchange terms in the functional improve thermochemical accuracy, as demonstrated in atomization energy calculations with <3 kcal/mol deviation . Software like Gaussian or ORCA can simulate IR/Raman spectra for comparison with experimental data.
Q. How should researchers address contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR or IR spectra may arise from solvent effects, tautomerism, or impurities. Systematic validation includes:
- Reproducing experiments under identical conditions (solvent, temperature).
- Cross-referencing with computational spectra (DFT or molecular dynamics simulations).
- Using advanced techniques like 2D-NMR (COSY, HSQC) to resolve overlapping signals.
NIST’s reference data for structurally related compounds (e.g., 2-hydroxybenzeneacetic acid ) provides benchmarks for validation .
Q. What strategies optimize the synthesis of this compound for high enantiomeric purity?
Chiral resolution can be achieved via diastereomeric salt formation using enantiopure amines (e.g., (R)-(−)-α-methoxyphenylacetic acid derivatives as resolving agents) . Alternatively, asymmetric catalysis (e.g., Pd-catalyzed cross-coupling) introduces stereocontrol during oxazole ring formation. Reaction progress should be monitored via chiral HPLC to ensure >99% enantiomeric excess (ee).
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) predict binding affinities to target proteins (e.g., enzymes or receptors). Scaffold modifications (e.g., substituent addition on the benzyl group) are evaluated for steric/electronic compatibility. Free energy perturbation (FEP) calculations quantify the impact of structural changes on binding thermodynamics.
Methodological Notes
- Structural Validation : Cross-validate XRD data with Cambridge Structural Database (CSD) entries for analogous compounds to detect lattice packing anomalies .
- Synthetic Byproduct Analysis : Use LC-MS to identify and quantify side products (e.g., 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid isomers) .
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing spectral and crystallographic data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
